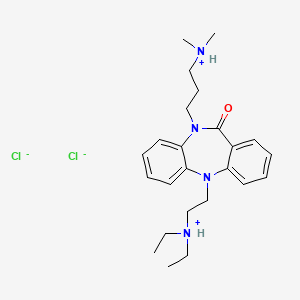
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride involves multiple steps, including the formation of the dibenzo(b,e)(1,4)diazepin ring system and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-5-(2-(diethylamino)ethyl)-10-(3-(dimethylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Dibenzo[b,g]carbazole: Another complex organic compound with a similar ring structure.
7H-Dibenzo[c,g]carbazole: Shares structural similarities and is used in related applications.
Propriétés
Numéro CAS |
67195-39-5 |
|---|---|
Formule moléculaire |
C24H36Cl2N4O |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
3-[11-[2-(diethylazaniumyl)ethyl]-6-oxobenzo[b][1,4]benzodiazepin-5-yl]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C24H34N4O.2ClH/c1-5-26(6-2)18-19-27-21-13-8-7-12-20(21)24(29)28(17-11-16-25(3)4)23-15-10-9-14-22(23)27;;/h7-10,12-15H,5-6,11,16-19H2,1-4H3;2*1H |
Clé InChI |
MTYNOLBWUBPYQL-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCC[NH+](C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















